molecular formula C24H25NO4 B2478428 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923200-88-8

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Cat. No. B2478428
CAS RN: 923200-88-8
M. Wt: 391.467
InChI Key: HPUTYJRRCPSGIL-UHFFFAOYSA-N
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Description

“N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide”, also known as CYC06, is a synthetic, small-molecule compound. It contains a total of 43 bonds, including 26 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 2 ethers (aromatic) .


Molecular Structure Analysis

The molecular formula of this compound is C24H25NO4, and it has a molecular weight of 391.467. The structure contains several functional groups, including a secondary amide, a ketone, and two ethers .

Scientific Research Applications

Synthesis and Characterization

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide and its derivatives have been subjects of chemical synthesis and characterization, contributing to the field of medicinal chemistry and material sciences. Studies have focused on synthesizing various derivatives to explore their physical and chemical properties. For instance, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been documented, showcasing a range of aryl substituents and providing insights into their structural and molecular conformation through methods like IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).

Medicinal Chemistry Applications

In medicinal chemistry, compounds related to N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide have been studied for their potential as therapeutic agents. For example, derivatives of 4H-chromene have been synthesized through atom economical one-pot multicomponent reactions, highlighting their promise in medicinal chemistry due to their dense functionalization and potential pharmacological properties (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

Biochemical and Pharmacological Studies

Specific derivatives have been explored for their biochemical and pharmacological applications, particularly in the context of neurotransmitter receptors. N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, for instance, have been synthesized and tested for their affinity towards serotonin 5-HT(1A) receptors, demonstrating potential for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).

Crystallographic and Structural Analyses

Crystallographic studies have provided valuable insights into the molecular structures of related compounds, facilitating a better understanding of their chemical behavior and interaction potential. For example, the crystal structures of various anticonvulsant enaminones have been determined, revealing the conformation of cyclohexene rings and the interactions that stabilize these molecules, which is essential for designing drugs with specific pharmacological profiles (Kubicki, Bassyouni, & Codding, 2000).

Safety and Hazards

The compound is sold by Sigma-Aldrich, which provides a safety information pictogram GHS07, a signal word “Warning”, and hazard statements H319. Precautionary statements include P305 + P351 + P338. The hazard classification is Eye Irrit. .

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-2-28-19-11-8-16(9-12-19)23-15-21(26)20-14-18(10-13-22(20)29-23)25-24(27)17-6-4-3-5-7-17/h8-15,17H,2-7H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUTYJRRCPSGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

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